5-己烯-1-胺,2,2-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Hexen-1-amine, 2,2-dimethyl-" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their interactions, which can provide insights into the chemical behavior of similar amines. For instance, the synthesis of novel (Phenylalkyl)amines and their activity as 5-HT2A/C ligands is explored, indicating the importance of the structure-activity relationship in these compounds . Additionally, the detection of various reaction products in mixtures of hexoses and amines suggests that the compound may also undergo interesting reactions under certain conditions . Lastly, the covalent binding of a neurotoxic n-hexane metabolite to primary amines to form substituted pyrrole adducts highlights the reactivity of amines with diketones, which could be relevant to the compound's behavior .

Synthesis Analysis

The synthesis of related amines involves multiple steps, including the conversion of thioether derivatives, Vilsmeier-formylation, condensation, and reduction processes . These methods could potentially be adapted for the synthesis of "5-Hexen-1-amine, 2,2-dimethyl-" by altering the starting materials and reagents to fit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of amines plays a crucial role in their function as ligands, as seen in the study of 4-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines . The size and lipophilicity of substituents can determine whether these compounds act as agonists or antagonists. This principle can be applied to "5-Hexen-1-amine, 2,2-dimethyl-" to predict its potential interactions with biological targets.

Chemical Reactions Analysis

Amines can participate in various chemical reactions, including the formation of fragmentation products in reaction mixtures with sugars at different pH levels . The formation of substituted pyrrole adducts from the reaction of primary amines with γ-diketones is another example of the reactivity of amines . These reactions are indicative of the types of chemical transformations that "5-Hexen-1-amine, 2,2-dimethyl-" may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Hexen-1-amine, 2,2-dimethyl-" are not detailed in the provided papers, the studies do offer insights into the properties of similar compounds. For example, the formation of pyrrole adducts and the subsequent loss of positive charge in proteins treated with γ-diketones suggest that the compound may interact with proteins in a similar manner . The stability of amines in various pH conditions and their reactivity with other compounds, as seen in the formation of quinoxaline derivatives, are also relevant to understanding the properties of "5-Hexen-1-amine, 2,2-dimethyl-" .

科学研究应用

合成和神经营养活性

- 5-己烯-1-胺,2,2-二甲基-可用作合成各种苯并咪唑氢化衍生物和含苯并咪唑片段的稠合体系的初始化合物。这些化合物在神经营养活性研究中很重要 (Krichevskii et al., 1997)。

电化学研究

- 该化合物与电化学研究相关。它用于醌家族的伏安研究,有助于理解 α-羟基醌还原中的哈米特-祖曼型相关性 (Bautista-Martínez et al., 2003)。

合成新的氨基糖

- 5-己烯-1-胺,2,2-二甲基-用于与胺的迈克尔加成反应,以合成新类别的氨基糖。这对于开发新型药物具有重要意义 (Ravindran et al., 2000)。

光异构化研究

- 对相关化合物 5-己烯-2-酮的光化学的研究有助于理解类似化合物在光解下的稳定性和行为 (Srinivasan, 1960)。

催化研究

- 它用于催化研究,特别是在 1-己烯的加氢酯化和加氢甲酰化中。这对于理解有机合成中的反应机理至关重要 (Hung-Low et al., 2005)。

聚烯和聚炔化合物的化学

- 该化合物在合成各种含氮杂环化合物中发挥作用,这在药物化学中至关重要 (Gusev et al., 1971)。

安全和危害

While specific safety data for 5-Hexen-1-amine, 2,2-dimethyl- is not available, general safety measures for handling amines include avoiding contact with skin and eyes, not breathing dust, mist, vapors, or spray, and using only non-sparking tools . It’s also important to take precautionary measures against static discharges and use explosion-proof equipment .

属性

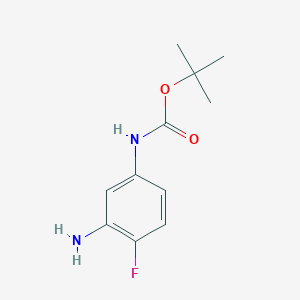

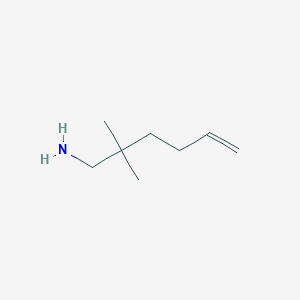

IUPAC Name |

2,2-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-6-8(2,3)7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLTYXVBNYYDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473962 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexen-1-amine, 2,2-dimethyl- | |

CAS RN |

141511-50-4 |

Source

|

| Record name | 5-Hexen-1-amine, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。